molecular formula C11H13N3O2 B13115554 1,3,3-Trimethyl-5-nitroindolin-2-imine

1,3,3-Trimethyl-5-nitroindolin-2-imine

Cat. No.: B13115554
M. Wt: 219.24 g/mol
InChI Key: YYAOOWRLLURMHE-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-nitroindolin-2-imine is a substituted indoline derivative characterized by a nitro group at position 5, methyl groups at positions 1 and 3, and an imine functional group at position 2. Indoline scaffolds are widely studied due to their presence in bioactive molecules and synthetic intermediates .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1,3,3-trimethyl-5-nitroindol-2-imine

InChI

InChI=1S/C11H13N3O2/c1-11(2)8-6-7(14(15)16)4-5-9(8)13(3)10(11)12/h4-6,12H,1-3H3

InChI Key

YYAOOWRLLURMHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-5-nitroindolin-2-imine can be synthesized through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions . For instance, the reaction of o,p-nitrophenylhydrazines with 2-methylcyclohexanone in acetic acid at reflux conditions yields 2,3,3-trimethyl-5-nitroindolenine .

Industrial Production Methods

Industrial production methods for 1,3,3-Trimethyl-5-nitroindolin-2-imine typically involve large-scale Fischer indole synthesis reactions. These methods utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-nitroindolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-5-nitroindolin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-nitroindolin-2-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between 1,3,3-Trimethyl-5-nitroindolin-2-imine and related indoline/indolenine derivatives:

Compound Name Substituents Functional Groups Key Properties/Applications Reference
1,3,3-Trimethyl-5-nitroindolin-2-imine 1,3,3-Trimethyl, 5-nitro Imine (C=N) at position 2 Intermediate for nitro reduction or electrophilic substitution
5-Nitro-2,3,3-trimethylindolenine 2,3,3-Trimethyl, 5-nitro Oxo (C=O) at position 2 Likely lower stability due to oxo group; used in dye synthesis
1,3,3-Trimethyl-2-methyleneindolin-5-amine 1,3,3-Trimethyl, 5-amine Methylene (CH₂) at position 2 Amine group enables coupling reactions; higher solubility in polar solvents
5-Chloro-2,3,3-trimethylindolenine 2,3,3-Trimethyl, 5-chloro Oxo (C=O) at position 2 Chloro substituent enhances lipophilicity; potential antimicrobial agent
(Z)-2-Methyl-5-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)hydrazinecarboximidamide 5-Nitro, hydrazinecarboximidamide Hydrazine, oxo groups Chelating agent; potential metal-binding applications

Physicochemical Properties

  • Thermal Stability : Compounds like 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione exhibit high melting points (>300°C) due to rigid aromatic systems . The imine group in 1,3,3-Trimethyl-5-nitroindolin-2-imine may confer similar thermal stability.
  • Solubility : The nitro group increases polarity, but 1,3,3-trimethyl substitution enhances lipophilicity, suggesting moderate solubility in organic solvents. In contrast, 1,3,3-Trimethyl-2-methyleneindolin-5-amine (with a polar amine group) is more water-soluble .

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